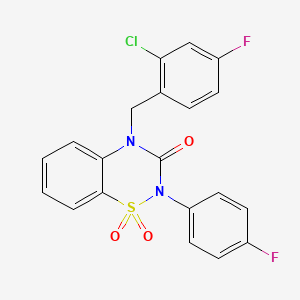

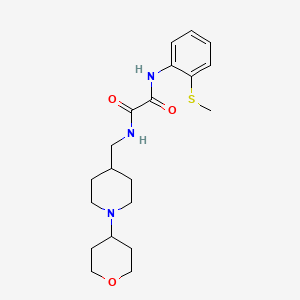

4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its pharmacological relevance. Compounds within this class have been studied for various biological activities, including anticancer, anti-HIV, and as ATP-sensitive potassium channel openers .

Synthesis Analysis

The synthesis of related benzothiadiazine derivatives often involves the use of multireactive building blocks, such as 4-chlorocoumarin-3-sulfonyl chloride, which can react with bidentate nucleophiles to form fused heterocycles . However, these heterocycles can be unstable and prone to ring opening . Other methods include the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare various nitrogenous heterocycles . The synthesis can also involve ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides to access benzothiazine dioxides, which are of interest due to their biological and medicinal applications .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives can be confirmed through spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . These analyses reveal the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding, which can influence the molecule's stability and reactivity .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including interactions with ATP-sensitive potassium channels. The introduction of different substituents can significantly affect the potency and tissue selectivity of these compounds . For example, the presence of fluorine atoms or a methoxy group can generate potent and selective inhibitors of insulin release .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The presence of halogen atoms like chlorine and fluorine can affect the compound's reactivity and stability . The supramolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the molecular packing and can affect the solubility and crystalline properties of these compounds .

科学的研究の応用

Synthesis and Structural Analysis

- The synthesis and crystal structure analysis of derivatives of this compound have been explored. For example, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been described, with their structures confirmed by X-ray crystal structure analyses (Banu et al., 2014).

Antitumor Properties

- Fluorinated derivatives of benzothiazoles, which are structurally related to the queried compound, have shown potent cytotoxic effects in vitro in sensitive human breast cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

Pharmacological Development

- The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, related to the queried compound, has been studied for their potent antitumor properties and potential suitability for clinical evaluation (Bradshaw et al., 2002).

Cognitive Enhancement

- A study on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds closely related to the queried compound, revealed their potential as cognitive enhancers through the potentiation of AMPA receptors (Francotte et al., 2010).

Antimicrobial Activity

- The antimicrobial activity of certain derivatives, such as 4H-1,4-Benzothiazine, has been explored, with some compounds showing promising results against Gram-positive bacteria and fungi (Armenise et al., 2012).

Interaction Studies

- The interaction of this compound's derivatives with biological receptors has been investigated, such as the affinity towards adenosine receptors in the case of 1,2,3-triazolo[4,5-d]pyrimidines derivatives (Betti et al., 1999).

特性

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF2N2O3S/c21-17-11-15(23)6-5-13(17)12-24-18-3-1-2-4-19(18)29(27,28)25(20(24)26)16-9-7-14(22)8-10-16/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRLJTFIFIJNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)

![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)